![molecular formula C34H33ClN4O3 B10825128 1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone](/img/structure/B10825128.png)
1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a high affinity for its target, with a dissociation constant (Kd) of 5.3 nanomolar . This compound is primarily used in scientific research to study the role of retinoic acid-related orphan receptor gamma in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-54119936 involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of a quinoline derivative, which is then further modified to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of JNJ-54119936 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
JNJ-54119936 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline derivatives .
Scientific Research Applications
JNJ-54119936 is widely used in scientific research due to its high specificity and potency. Some of its applications include:
Chemistry: Used as a chemical probe to study the function of retinoic acid-related orphan receptor gamma in various chemical reactions.
Biology: Helps in understanding the role of retinoic acid-related orphan receptor gamma in immune cell differentiation and function.
Medicine: Investigated for its potential therapeutic applications in autoimmune diseases and cancer.
Industry: Used in the development of new drugs targeting retinoic acid-related orphan receptor gamma
Mechanism of Action
JNJ-54119936 exerts its effects by binding to the ligand-binding domain of retinoic acid-related orphan receptor gamma. This binding inhibits the receptor’s activity, leading to a decrease in the expression of target genes. The compound’s high affinity for retinoic acid-related orphan receptor gamma ensures that it effectively modulates the receptor’s activity, making it a valuable tool for studying the receptor’s role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
JNJ-53721590: Another retinoic acid-related orphan receptor gamma inverse agonist with similar properties.
SR2211: A selective retinoic acid-related orphan receptor gamma inverse agonist used in similar research applications.
GSK2981278: A potent and selective retinoic acid-related orphan receptor gamma inverse agonist.
Uniqueness
JNJ-54119936 stands out due to its high affinity and specificity for retinoic acid-related orphan receptor gamma. Its well-characterized profile and extensive use in scientific research make it a valuable tool for studying the receptor’s role in various biological processes .
Properties
Molecular Formula |
C34H33ClN4O3 |
|---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C34H33ClN4O3/c1-23(40)38-19-15-26(16-20-38)34(41,25-7-4-3-5-8-25)27-11-14-31-29(22-27)32(35)30(33(37-31)42-2)21-24-9-12-28(13-10-24)39-18-6-17-36-39/h3-14,17-18,22,26,41H,15-16,19-21H2,1-2H3/t34-/m1/s1 |
InChI Key |
QBIGUDRHHJTXKG-UUWRZZSWSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)[C@](C2=CC=CC=C2)(C3=CC4=C(C=C3)N=C(C(=C4Cl)CC5=CC=C(C=C5)N6C=CC=N6)OC)O |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(C2=CC=CC=C2)(C3=CC4=C(C=C3)N=C(C(=C4Cl)CC5=CC=C(C=C5)N6C=CC=N6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


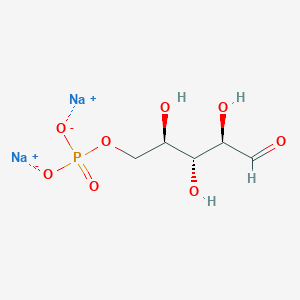
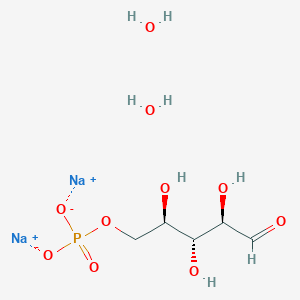
![(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10825081.png)
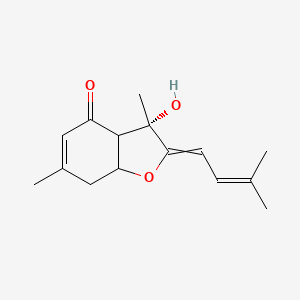

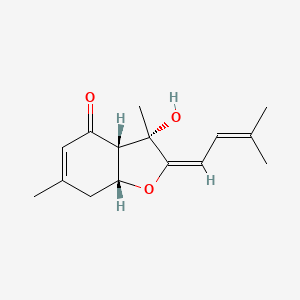
![4-[[4-chloro-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]cyclohexan-1-ol](/img/structure/B10825105.png)
![2-[4-[(Dimethylamino)methyl]phenyl]-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one](/img/structure/B10825117.png)
![N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10825118.png)
![(2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10825119.png)
![2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride](/img/structure/B10825129.png)
![(3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide](/img/structure/B10825134.png)
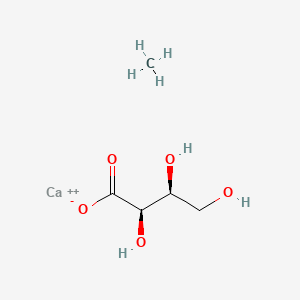
![(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride](/img/structure/B10825148.png)
